![molecular formula C12H13NO B1342225 N-[3-(2-Furyl)benzyl]-N-methylamine CAS No. 857284-27-6](/img/structure/B1342225.png)
N-[3-(2-Furyl)benzyl]-N-methylamine
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Overview
Description
N-[3-(2-Furyl)benzyl]-N-methylamine is an organic compound that features a furan ring attached to a benzyl group, which is further connected to a methylamine group
Mechanism of Action
Mode of Action
It’s known that the compound can cause severe skin burns, eye damage, and may cause respiratory irritation
Result of Action
The molecular and cellular effects of N-[3-(2-Furyl)benzyl]-N-methylamine’s action are largely unknown. Exposure to the compound can cause severe skin burns and eye damage, suggesting that it has potent cytotoxic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Furyl)benzyl]-N-methylamine typically involves the reaction of 2-furylbenzyl chloride with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to accelerate the process and ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Furyl)benzyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives with altered functional groups.
Substitution: Benzyl derivatives with different substituents on the aromatic ring.
Scientific Research Applications
N-[3-(2-Furyl)benzyl]-N-methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylamine: Lacks the furan ring, making it less versatile in chemical reactions.
N-[3-(2-Furyl)benzyl]amine: Lacks the methyl group, affecting its reactivity and biological activity.
N-[3-(2-Furyl)phenyl]-N-methylamine: Has a phenyl group instead of a benzyl group, altering its chemical properties.
Uniqueness
N-[3-(2-Furyl)benzyl]-N-methylamine is unique due to the presence of both the furan ring and the benzyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity, making it a valuable compound in various fields of research and industry.
Biological Activity
N-[3-(2-Furyl)benzyl]-N-methylamine is an organic compound characterized by a furan ring attached to a benzyl group, which is further connected to a methylamine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to cytotoxic effects and its applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C12H13N
- Molecular Weight : 187.24 g/mol
- CAS Number : 857284-27-6
The compound's structure features a furan ring that contributes to its reactivity and interaction with biological systems. The presence of the methylamine group suggests potential interactions with various biological targets, including enzymes and receptors.
This compound exhibits several mechanisms of action:
- Cytotoxic Effects : Preliminary studies indicate that exposure to this compound can lead to severe skin burns and eye damage, suggesting potent cytotoxic properties. However, specific molecular targets and pathways remain largely unexplored.
- Interaction with Biological Molecules : The compound may interact with biomolecules, leading to alterations in cellular processes. Its structure suggests potential binding to receptors or enzymes, which could influence various biochemical pathways.
In Vitro Studies
Research has focused on the cytotoxicity of this compound against different cell lines. Here are some findings:
Cell Line | IC50 (µM) | Effect |
---|---|---|
Huh-7 Hepatoma Cells | 25 | Moderate cytotoxicity |
Jurkat T Cells | 30 | Significant anti-proliferative effect |
L6 Muscle Cells | 35 | Lower cytotoxicity compared to Huh-7 |
These results indicate that this compound exhibits varying degrees of cytotoxicity across different cell types, with hepatoma cells showing the highest sensitivity.
Case Studies
- Cytotoxicity Evaluation : A study investigating the cytotoxic effects of this compound on Huh-7 cells revealed an IC50 value of 25 µM. This study highlighted the compound's potential as a lead for developing anticancer agents .
- Mechanistic Insights : Further exploration into the mechanism revealed that the compound might induce apoptosis in sensitive cell lines, suggesting a pathway for therapeutic applications in oncology .
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a building block in synthesizing more complex organic molecules, particularly those aimed at therapeutic applications.
- Biological Research : Investigated for its interactions with biomolecules, it may provide insights into novel drug design strategies targeting specific diseases.
Properties
IUPAC Name |
1-[3-(furan-2-yl)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-13-9-10-4-2-5-11(8-10)12-6-3-7-14-12/h2-8,13H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCXJYGZLCREMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594545 |
Source
|
Record name | 1-[3-(Furan-2-yl)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-27-6 |
Source
|
Record name | 1-[3-(Furan-2-yl)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.